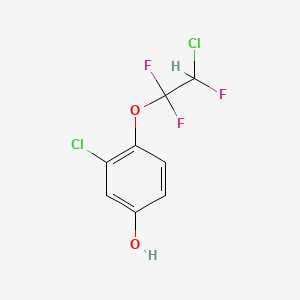

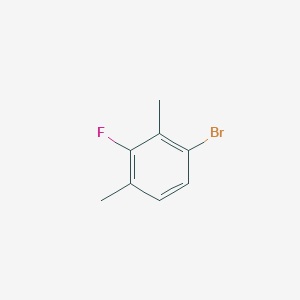

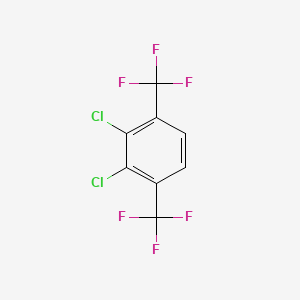

3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene (98%) is a synthetic chemical compound commonly used in laboratory experiments and research. It is a colorless crystalline solid with a strong, sweet odor. The compound is soluble in water and alcohol, and insoluble in most organic solvents. It is also known as trifluoromethyl dichlorobenzene, or TFMB. Due to its unique properties, 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene (98%) has a wide range of applications in scientific research.

Scientific Research Applications

Electrophysical Properties and Synthesis Applications

Synthesis and Electrochemistry

The synthesis of 3,6-bis(trifluoromethyl)-1,2-dithiin derivatives from 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene illustrates the compound's utility in studying the effects of electron-withdrawing groups on the ionization and oxidation potentials. This research offers insights into the electrophysical properties of such compounds, enhancing our understanding of their behavior in various chemical environments (E. Lorance et al., 2003).

Pesticide Synthesis

Another significant application is in the synthesis of novel pesticides, like Bistrifluron, where the compound serves as a precursor. This process highlights its importance in the development of agrochemicals aimed at pest control, underlining the role of fluorinated compounds in enhancing the efficacy of pesticides (Liu An-chan, 2015).

Advanced Materials Development

Fluorinated Polyimides for Optical Applications

The compound's derivatives have been explored for creating fluorinated polyimides with applications in optical waveguides. These materials exhibit high thermal stability, low optical absorption loss, and low birefringence, which are critical properties for materials used in optical communication technologies (Kwansoo Han, 2000).

Catalysis and Organic Synthesis

Its utility extends into the realm of catalysis, where derivatives of 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene act as catalysts in organic synthesis reactions, such as the Baeyer-Villiger oxidation. This catalytic activity showcases the compound's contribution to synthesizing complex organic molecules with precision and efficiency (G. ten Brink et al., 2001).

properties

IUPAC Name |

2,3-dichloro-1,4-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRCBZUCOIMMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256760 |

Source

|

| Record name | 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene | |

CAS RN |

887268-06-6 |

Source

|

| Record name | 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)